molecular formula C10H14N6S B14172796 2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-34-7

2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B14172796
CAS No.: 40277-34-7
M. Wt: 250.33 g/mol
InChI Key: ZHYFXMIGGISIFT-UHFFFAOYSA-N
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Description

2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The unique structure of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .

Preparation Methods

The synthesis of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps. One common method includes the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of ethanol as a solvent and requires careful temperature regulation to ensure the desired product is obtained . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final compound .

Chemical Reactions Analysis

2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups that enhance the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2,4-Dihydrazinyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By blocking these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling molecules makes it a promising candidate for further research .

Comparison with Similar Compounds

Properties

CAS No.

40277-34-7

Molecular Formula

C10H14N6S

Molecular Weight

250.33 g/mol

IUPAC Name

(2-hydrazinyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine

InChI

InChI=1S/C10H14N6S/c11-15-8-7-5-3-1-2-4-6(5)17-9(7)14-10(13-8)16-12/h1-4,11-12H2,(H2,13,14,15,16)

InChI Key

ZHYFXMIGGISIFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)NN)NN

Origin of Product

United States

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